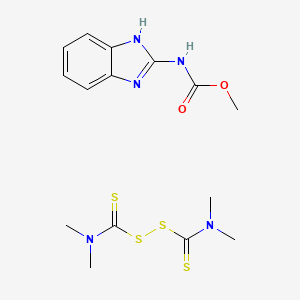
Tiracarb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiracarb is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tiracarb involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds containing functional groups that can be modified.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are in place to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tiracarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: In substitution reactions, one functional group in this compound is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Tiracarb has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tiracarb involves its interaction with specific molecular targets and pathways. These include:
Molecular Targets: this compound binds to specific proteins or enzymes, altering their activity.
Pathways: The compound may affect various biochemical pathways, leading to changes in cellular processes such as metabolism or signal transduction.
Properties
CAS No. |
63288-44-8 |
|---|---|
Molecular Formula |
C15H21N5O2S4 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
dimethylcarbamothioylsulfanyl N,N-dimethylcarbamodithioate;methyl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C9H9N3O2.C6H12N2S4/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;1-7(2)5(9)11-12-6(10)8(3)4/h2-5H,1H3,(H2,10,11,12,13);1-4H3 |
InChI Key |
JJHXTJBQKNQEJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SSC(=S)N(C)C.COC(=O)NC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


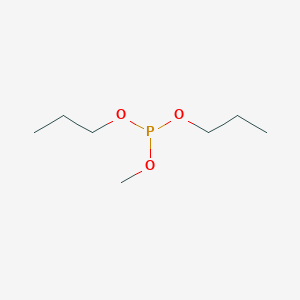
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
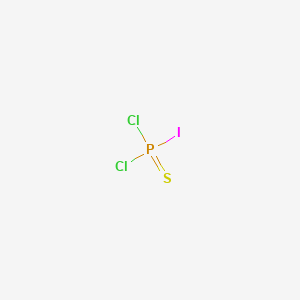
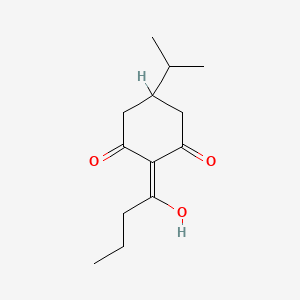

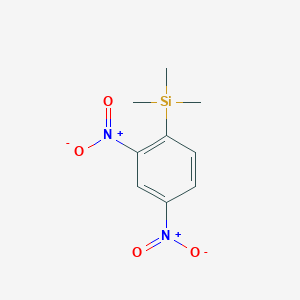
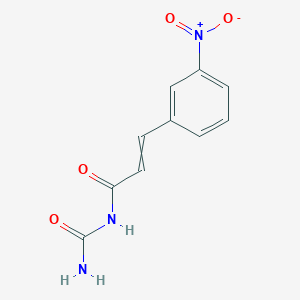
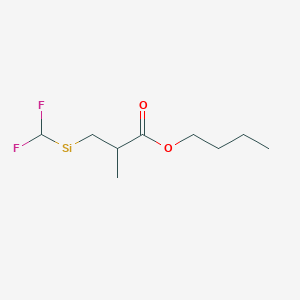
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)
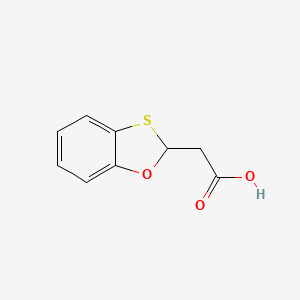
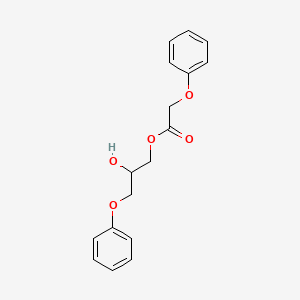
![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)
